molecular formula C17H14Cl2N2O2S2 B4814556 N-(3-CARBAMOYL-4-ETHYL-5-METHYL-2-THIENYL)-3,6-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE

N-(3-CARBAMOYL-4-ETHYL-5-METHYL-2-THIENYL)-3,6-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B4814556
M. Wt: 413.3 g/mol
InChI Key: MSSLQBANZDJKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Carbamoyl-4-ethyl-5-methyl-2-thienyl)-3,6-dichloro-1-benzothiophene-2-carboxamide is a complex organic compound with a unique structure that combines a benzothiophene core with a thienyl and carbamoyl substituent

Preparation Methods

The synthesis of N-(3-carbamoyl-4-ethyl-5-methyl-2-thienyl)-3,6-dichloro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Thienyl Group: This step may involve the use of thienyl-based reagents under specific conditions to attach the thienyl group to the benzothiophene core.

    Chlorination: The final step involves the chlorination of the benzothiophene ring to introduce the dichloro substituents.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(3-Carbamoyl-4-ethyl-5-methyl-2-thienyl)-3,6-dichloro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, using nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-Carbamoyl-4-ethyl-5-methyl-2-thienyl)-3,6-dichloro-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Research may explore its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: It could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4-ethyl-5-methyl-2-thienyl)-3,6-dichloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(3-Carbamoyl-4-ethyl-5-methyl-2-thienyl)-3,6-dichloro-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:

    N-(3-Carbamoyl-4-ethyl-5-methyl-2-thienyl)nicotinamide: This compound has a similar thienyl and carbamoyl structure but differs in the core structure.

    N,N’-Bis(3-carbamoyl-4-ethyl-5-methyl-2-thienyl)succinamide: This compound features a bis-thienyl structure and has different applications.

    5-[(3-Carbamoyl-4-ethyl-5-methyl-2-thienyl)amino]-5-oxopentanoic acid: This compound has a similar thienyl group but differs in the functional groups attached.

Properties

IUPAC Name

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-3,6-dichloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2S2/c1-3-9-7(2)24-17(12(9)15(20)22)21-16(23)14-13(19)10-5-4-8(18)6-11(10)25-14/h4-6H,3H2,1-2H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSLQBANZDJKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-CARBAMOYL-4-ETHYL-5-METHYL-2-THIENYL)-3,6-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-CARBAMOYL-4-ETHYL-5-METHYL-2-THIENYL)-3,6-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3-CARBAMOYL-4-ETHYL-5-METHYL-2-THIENYL)-3,6-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 4
N-(3-CARBAMOYL-4-ETHYL-5-METHYL-2-THIENYL)-3,6-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3-CARBAMOYL-4-ETHYL-5-METHYL-2-THIENYL)-3,6-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 6
N-(3-CARBAMOYL-4-ETHYL-5-METHYL-2-THIENYL)-3,6-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.